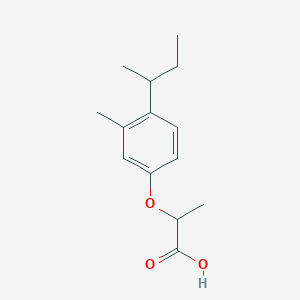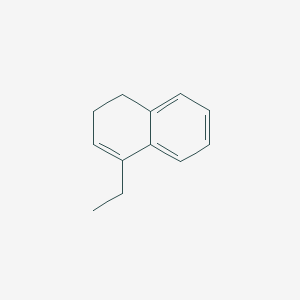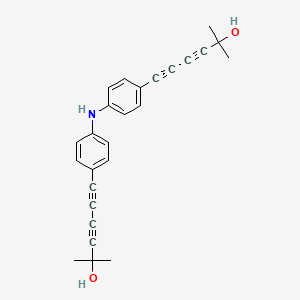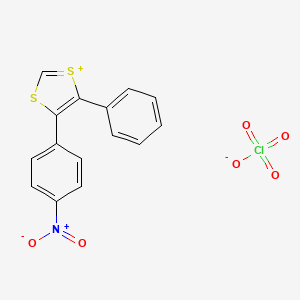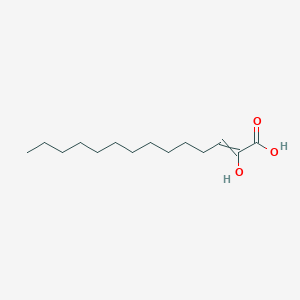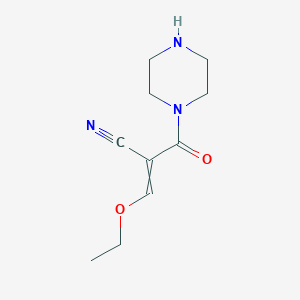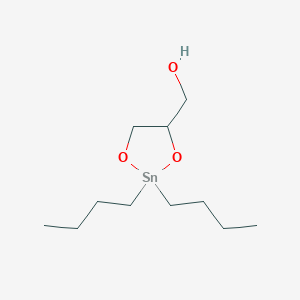![molecular formula C28H40N2O2S4 B14354091 1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} CAS No. 90547-01-6](/img/structure/B14354091.png)
1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a disulfide linkage and tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of 1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} typically involves the reaction of 3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene with a disulfide reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the disulfide bond .
Chemical Reactions Analysis
1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide linkage to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles under acidic or basic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: The compound’s disulfide linkage is of interest in studying protein folding and stability.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems where disulfide bonds play a role in maintaining protein structure and function .
Comparison with Similar Compounds
Similar compounds include:
Di-tert-butyl disulfide: Shares the disulfide linkage but lacks the oxo-lambda~4~-sulfanylidene groups.
3,5-Di-tert-butylcatechol: Contains tert-butyl groups but differs in its functional groups and reactivity.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Similar in having tert-butyl groups but used primarily as an antioxidant
1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} stands out due to its unique combination of disulfide and oxo-lambda~4~-sulfanylidene groups, which confer distinct chemical properties and applications.
Properties
CAS No. |
90547-01-6 |
|---|---|
Molecular Formula |
C28H40N2O2S4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
1,5-ditert-butyl-3-[[3,5-ditert-butyl-2-(sulfinylamino)phenyl]disulfanyl]-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C28H40N2O2S4/c1-25(2,3)17-13-19(27(7,8)9)23(29-35-31)21(15-17)33-34-22-16-18(26(4,5)6)14-20(28(10,11)12)24(22)30-36-32/h13-16H,1-12H3 |
InChI Key |
YEPWTTGWWOAOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2N=S=O)C(C)(C)C)C(C)(C)C)N=S=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
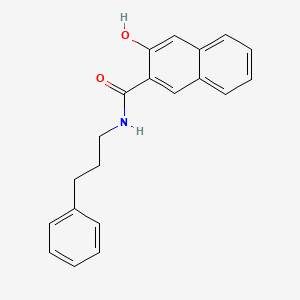
phosphanium perchlorate](/img/structure/B14354021.png)
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
